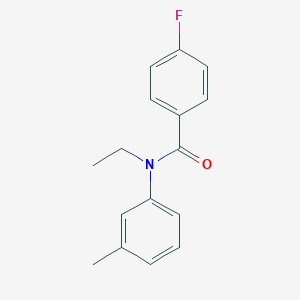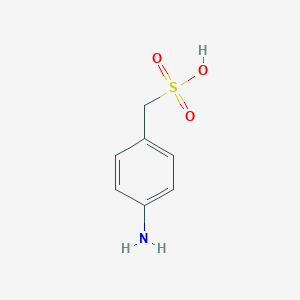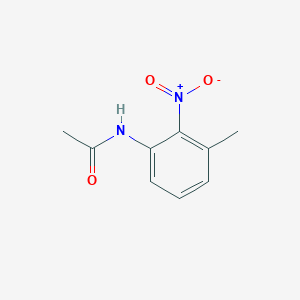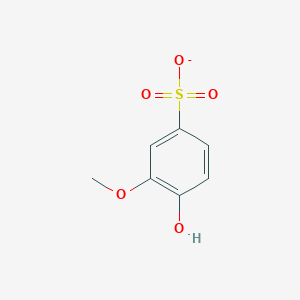![molecular formula C17H12ClN7OS2 B261591 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the tetrazole family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide is not fully understood. However, it has been shown to have an effect on various signaling pathways in cells, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to have an effect on various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide are diverse and depend on the specific application. It has been shown to have anti-inflammatory effects, anti-cancer effects, and neuroprotective effects. It has also been shown to have an effect on various cellular processes, including cell proliferation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide in lab experiments include its potential as a therapeutic agent for the treatment of various diseases, its potential as a diagnostic tool for detecting specific biomarkers, and its diverse biochemical and physiological effects. The limitations of using this compound in lab experiments include its limited availability, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide. These include further research into its mechanism of action, the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for specific diseases, and the development of new diagnostic tools based on this compound. Additionally, the study of the structure-activity relationship of this compound may lead to the development of more potent and selective analogs.
Synthesemethoden
The synthesis of 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide involves the reaction of 4-chlorobenzyl chloride with sodium azide to form the corresponding azide. The azide is then reacted with 2-amino-1,3,4-thiadiazole to form the tetrazole ring. The final step involves the reaction of the tetrazole with 2-chlorobenzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a diagnostic tool for detecting specific biomarkers.
Eigenschaften
Produktname |
4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide |
|---|---|
Molekularformel |
C17H12ClN7OS2 |
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H12ClN7OS2/c18-13-5-1-11(2-6-13)9-27-17-22-23-24-25(17)14-7-3-12(4-8-14)15(26)20-16-21-19-10-28-16/h1-8,10H,9H2,(H,20,21,26) |
InChI-Schlüssel |
LWOAJSNQBILNEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)NC4=NN=CS4)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)NC4=NN=CS4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)






![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
![5-[(3-Methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B261543.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)
